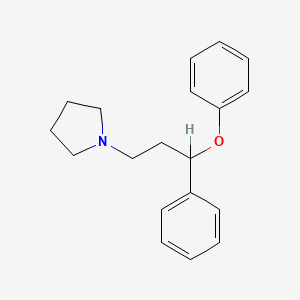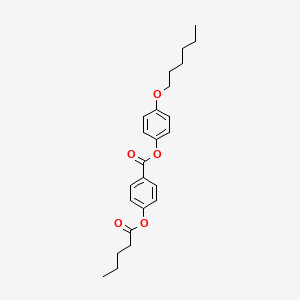
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyloxy group attached to a phenyl ring and a pentanoyloxy group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Hexyloxy)phenol and 4-(Pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidation reactions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(Hexyloxy)phenol and 4-(Pentanoyloxy)benzoic acid.
Oxidation: Products may include benzoic acid derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate has several applications in scientific research:
Materials Science: It can be used in the synthesis of liquid crystalline materials, which have applications in display technologies and optical devices.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of drugs or as a model compound for studying ester hydrolysis in biological systems.
Chemistry: It is used in the study of esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate primarily involves its ester bonds. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohols and acids. The aromatic rings may also participate in electrophilic substitution reactions, where the electron-rich phenyl rings attract electrophiles, resulting in substitution at specific positions on the ring.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-butyloxybenzoate
- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
Uniqueness
4-(Hexyloxy)phenyl 4-(pentanoyloxy)benzoate is unique due to its specific combination of hexyloxy and pentanoyloxy groups, which impart distinct physical and chemical properties. This combination can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
52811-92-4 |
|---|---|
Fórmula molecular |
C24H30O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-5-7-8-18-27-20-14-16-22(17-15-20)29-24(26)19-10-12-21(13-11-19)28-23(25)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
Clave InChI |
BUMQMJMEHOYVSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
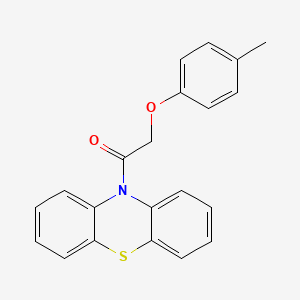
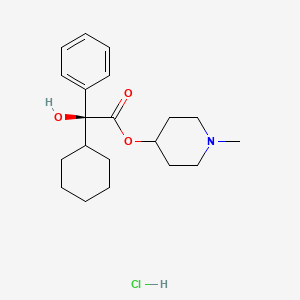
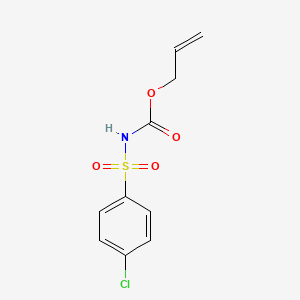
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
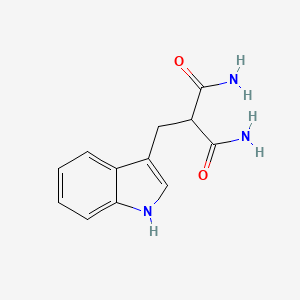
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
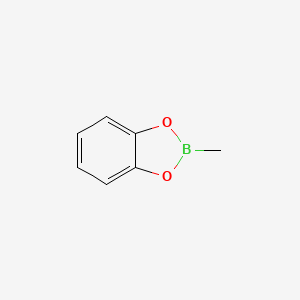
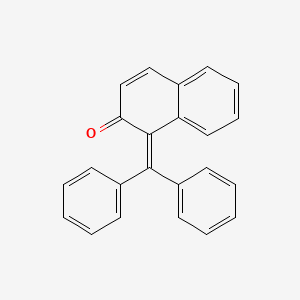
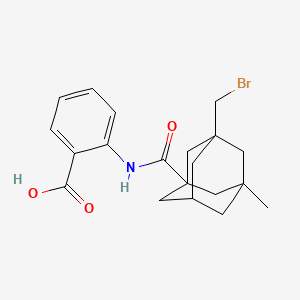
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
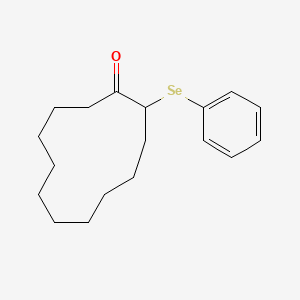
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
